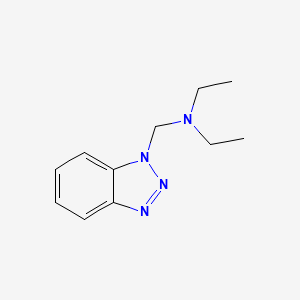

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

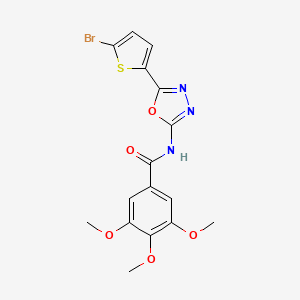

“N-(benzotriazol-1-ylmethyl)-N-ethylethanamine” is a compound that involves the use of benzotriazole methodology . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis Analysis

The synthesis of this compound involves the use of benzotriazole methodology . This methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions . For example, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines can be easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH 2 Cl 2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1 .Chemical Reactions Analysis

Benzotriazole methodology has been recognized as a versatile, useful, and most successful synthesis protocol . It activates molecules toward numerous transformations and remains sufficiently stable during the course of the reactions .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- Ethyl (4R)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-thiazolane-4-carboxylate and related compounds have been synthesized for the development of chiral thiazolidine esters and N-substituted dihydrobenzothiazoles (Katritzky, Singh, & He, 2002).

Antifungal Activity

- Certain compounds derived from ethyl-1H-benzotriazol-1-acetate showed moderate to good antifungal activity in vitro against C. albicans (Toraskar, Kadam, & Kulkarni, 2009).

Novel Synthetic Methods

- N-(Benzotriazol-1-ylmethyl)-indole and related compounds were used for synthesizing N-substituted heterocycles (Katritzky, Lang, & Lan, 1993).

- Synthesis of N-methyl-1,2,3,4-tetrahydroisoquinolines using a method involving 1-hydroxymethylbenzotriazole (Locher & Peerzada, 1999).

Local Anesthetic Activity

- Compounds with N-[2-(tert-amino)ethyl]- and N-(lupinyl)-benzotriazol-1/2-ylacetamides structures were found to have local anesthetic activity, some showing comparable or superior effects to lidocaine (Vazzana et al., 1997).

Corrosion Inhibition

- Benzotriazole derivatives, including N,N-dibenzotriazol-1-ylmethylamine, have been investigated for their efficacy in inhibiting corrosion and dezincification of brass in chloride solutions (Ravichandran, Nanjundan, & Rajendran, 2004).

Direcciones Futuras

The benzotriazole methodology has grown to its present height, the opportunities and its potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons . This suggests that “N-(benzotriazol-1-ylmethyl)-N-ethylethanamine” and similar compounds may have potential applications in the future.

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12-13-15/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPLHSUOPIPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)